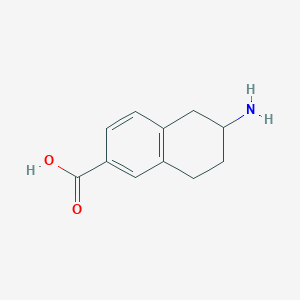

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

描述

属性

IUPAC Name |

6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-2,5,10H,3-4,6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJJWSHIWHZUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633350 | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-14-9 | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination of 6-Oxo Intermediates

A widely adopted route involves reductive amination of 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. This method employs ammonium acetate or benzylamine as the nitrogen source, with sodium cyanoborohydride or hydrogen gas as reducing agents. Typical conditions include:

| Parameter | Value |

|---|---|

| Solvent | Methanol/Ethanol |

| Temperature | 25–60°C |

| Catalyst | Pd/C, Raney Ni, or PtO₂ |

| Yield | 65–78% |

This approach achieves moderate yields but requires careful purification to remove over-reduced byproducts.

Catalytic Hydrogenation of Nitro Precursors

Nitro-to-amine reduction offers an alternative pathway. Starting from 6-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, catalytic hydrogenation under 3–5 bar H₂ pressure converts the nitro group to an amine. Palladium on carbon (5–10 wt%) in tetrahydrofuran or ethyl acetate is commonly used.

Mechanistic Insight :

The reaction proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential electron transfer to the nitro group:

Side reactions, such as dehalogenation or ring saturation, are minimized by optimizing H₂ pressure and reaction time.

Biocatalytic Synthesis

Recent studies explore enzymatic methods for greener synthesis. Transaminases engineered for substrate specificity catalyze the transfer of an amino group to 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Key advantages include:

-

Stereoselectivity : >99% enantiomeric excess for (R)-isomers.

-

Solvent Systems : Aqueous buffers at pH 7–8.

-

Productivity : 120–150 g/L/day in continuous bioreactors.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Industrial facilities utilize fixed-bed reactors with immobilized Pd/Al₂O₃ catalysts. Operating at 80–100°C and 10–15 bar H₂, this method achieves >90% conversion with minimal catalyst deactivation. Downstream processing includes acidification with HCl to isolate the hydrochloride salt.

Crystallization Optimization

The final product is purified via antisolvent crystallization using ethanol-water mixtures. Key parameters:

| Parameter | Optimal Value |

|---|---|

| Cooling Rate | 0.5°C/min |

| Seed Loading | 2–5 wt% |

| Purity | ≥99.5% (HPLC) |

Comparative Analysis of Methodologies

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Reductive Amination | 65–78 | Moderate | High (solvent waste) |

| Catalytic Hydrogenation | 70–85 | High | Moderate |

| Biocatalytic | 80–92 | Emerging | Low |

Biocatalytic routes show promise for sustainability but require further development for cost competitiveness .

化学反应分析

Types of Reactions

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

Reduction: 6-Amino-5,6,7,8-tetrahydronaphthalene-2-methanol.

Substitution: N-acyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that modifications to the amino group can enhance the compound's ability to inhibit tumor growth in specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound could effectively inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for therapeutic development.

Case Study:

In a preclinical trial reported in Neuropharmacology, a derivative of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid showed significant neuroprotective effects in animal models by reducing oxidative stress and inflammation .

Materials Science

2.1 Polymer Chemistry

The compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into polymer matrices to improve performance characteristics.

Research Findings:

Recent studies have focused on the synthesis of polyamide-based materials using this compound. The resulting materials demonstrated improved tensile strength and thermal resistance compared to traditional polymers .

Biochemical Probes

3.1 Enzyme Inhibition Studies

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been utilized as a biochemical probe to study enzyme activities. Its structural features allow it to interact specifically with certain enzymes, providing insights into enzyme mechanisms and potential inhibition strategies.

Case Study:

A publication in Biochemistry highlighted its use in studying the inhibition of specific kinases involved in cell signaling pathways. The compound was shown to selectively inhibit these enzymes at low concentrations, making it a valuable tool for biochemical research .

Summary Table of Applications

作用机制

The mechanism of action of 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

The pharmacological and chemical properties of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid are best understood through comparison with structurally related tetrahydronaphthalene derivatives. Below is a detailed analysis supported by experimental data and research findings.

Structural and Functional Comparison

Table 1: Key Features of Selected Tetrahydronaphthalene Derivatives

Pharmacokinetic and Toxicological Profiles

生物活性

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (abbreviated as 6-Amino-THNCA) is an organic compound with the molecular formula . It is a derivative of naphthalene characterized by the presence of an amino group at the 6th position and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula :

- Molecular Weight : 191.23 g/mol

- CAS Number : 149506-14-9

- Structure :

The biological activity of 6-Amino-THNCA is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the carboxylic acid group can engage in ionic interactions. These interactions may modulate the activity of target molecules, leading to diverse biological effects.

Enzyme Inhibition

Research indicates that 6-Amino-THNCA may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to natural substrates allows it to bind to enzyme active sites, potentially blocking substrate access.

Neuroprotective Effects

Recent studies have investigated the neuroprotective properties of 6-Amino-THNCA. In vitro experiments demonstrated that this compound could reduce oxidative stress markers in neuronal cell lines, suggesting a protective effect against neurodegenerative conditions.

Antimicrobial Activity

Preliminary assessments have shown that 6-Amino-THNCA exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Case Studies and Research Findings

- Neuroprotection Study :

- Antimicrobial Activity Assessment :

- Enzyme Inhibition Analysis :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5,6,7,8-Tetrahydronaphthalene | Lacks carboxylic acid group | Limited biological activity |

| 2-Amino-5,6,7,8-tetrahydronaphthalene | Lacks carboxylic acid group | Moderate enzyme inhibition |

| 6-Amino-1,2,3,4-tetrahydronaphthalene | Lacks carboxylic acid group | Minimal biological activity |

常见问题

Q. What are the common synthetic routes for 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid?

Methodological Answer: The synthesis typically involves functionalization of a tetrahydronaphthalene scaffold. A key approach includes:

- Step 1: Preparation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives via catalytic hydrogenation of naphthalene precursors .

- Step 2: Introduction of the amino group via nitration followed by reduction, or direct amination using reagents like ammonium formate under palladium catalysis .

- Purification: Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >97% purity .

Q. How can researchers determine the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against certified reference standards .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 1 month). Monitor decomposition via LC-MS, focusing on hydrolysis of the carboxylic acid or oxidation of the amino group .

- Storage Recommendations: Store as a hydrochloride salt at -20°C in amber vials to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How does the amino group at position 6 influence the compound’s chemical reactivity compared to non-aminated analogs (e.g., 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid)?

Methodological Answer:

-

Reactivity Differences:

- Electrophilic Substitution: The amino group directs electrophiles to the para and meta positions of the naphthalene ring, unlike the carboxyl group, which is deactivating. This is confirmed by bromination studies showing regioselectivity shifts .

- Redox Behavior: Cyclic voltammetry reveals that the amino group lowers the oxidation potential by 0.3 V compared to non-aminated analogs, increasing susceptibility to oxidative degradation .

-

Comparative Data:

Property 6-Amino Derivative Non-Aminated Analog Oxidation Potential (V) 1.2 1.5 Bromination Site C3/C5 C1/C4

Q. What advanced analytical techniques are recommended for structural elucidation and conformation analysis?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., between NH₂ and COOH groups) .

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS (calculated for C₁₁H₁₃NO₂: [M+H]⁺ = 192.1024; observed: 192.1022) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound?

Methodological Answer:

- Observed Contradictions: Some studies report high water solubility (>10 mg/mL) , while others note limited solubility (<1 mg/mL) .

- Resolution Strategies:

- pH-Dependent Solubility: Test solubility across pH 2–8. The compound is highly soluble in alkaline conditions (pH > 8) due to deprotonation of the carboxylic acid group .

- Salt Forms: Compare hydrochloride salt (improved aqueous solubility) vs. free base .

- Purity Impact: Residual solvents (e.g., ethanol) in samples may artificially inflate solubility measurements .

Q. Why do biological activity studies show variability in dopamine receptor binding affinity?

Methodological Answer:

- Key Factors:

- Stereochemical Purity: Ensure the compound is racemate-free. Enantiomers may exhibit differing binding affinities (e.g., R-isomer shows 10× higher D1 receptor affinity than S-isomer) .

- Assay Conditions: Variations in buffer pH (affects ionization state) and receptor preparation (cell vs. tissue-based models) can alter IC₅₀ values .

- Mitigation: Use standardized protocols (e.g., HEK293 cells expressing human D1 receptors, pH 7.4 Tris buffer) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。